molecular formula C20H25N5O2 B3787182 1-cyclopentyl-6-oxo-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-3-piperidinecarboxamide

1-cyclopentyl-6-oxo-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-3-piperidinecarboxamide

Cat. No.: B3787182
M. Wt: 367.4 g/mol
InChI Key: WFAXBOSGWYYYMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves cycloaddition reactions and subsequent transformations. For example, cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines can be synthesized via cycloaddition of 5-chloro-6-methyl-3-phenyl-2H-1,4-oxazin-2-one with cyclopentene and 3-pyrroline derivatives, followed by reductive opening of the lactone-bridged adducts.


Molecular Structure Analysis

The molecular structure of such compounds is characterized by their conformational preferences, which can be influenced by the specific array of functional groups present in the bicyclic aminoalcohols. These structures are designed to accommodate pharmacophoric groups in a stereocontrolled fashion, which is crucial for their activity as substance P antagonists.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of this compound and related compounds can include nucleophilic addition-cyclization processes. This is demonstrated in the efficient asymmetric approach to access functionalized pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones.

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the retrieved sources, it’s worth noting that similar 1,2,4-triazole derivatives have been studied for their potential as anticancer agents . They may work by inhibiting the proliferation of cancer cells and inducing apoptosis .

Properties

IUPAC Name

1-cyclopentyl-6-oxo-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c26-19-10-9-16(12-24(19)17-6-2-3-7-17)20(27)22-11-15-5-1-4-8-18(15)25-14-21-13-23-25/h1,4-5,8,13-14,16-17H,2-3,6-7,9-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAXBOSGWYYYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(CCC2=O)C(=O)NCC3=CC=CC=C3N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-cyclopentyl-6-oxo-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-3-piperidinecarboxamide
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1-cyclopentyl-6-oxo-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-3-piperidinecarboxamide
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1-cyclopentyl-6-oxo-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-3-piperidinecarboxamide
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1-cyclopentyl-6-oxo-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-3-piperidinecarboxamide
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1-cyclopentyl-6-oxo-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-3-piperidinecarboxamide
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1-cyclopentyl-6-oxo-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-3-piperidinecarboxamide

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